1,4-Dimethylanthraquinone

Catalog No.
S703697
CAS No.
1519-36-4
M.F
C16H12O2
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethylanthraquinone

CAS Number

1519-36-4

Product Name

1,4-Dimethylanthraquinone

IUPAC Name

1,4-dimethylanthracene-9,10-dione

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3

InChI Key

DVFAVJDEPNXAME-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O

1,4-Dimethylanthraquinone (CAS: 1519-36-4) is an aromatic organic compound belonging to the substituted anthraquinone class. Like its parent compound, 9,10-anthraquinone, it features a tricyclic aromatic system with two ketone groups, but is distinguished by methyl groups at the 1 and 4 positions.[1] This specific substitution pattern modifies its electronic properties, solubility, and melting point compared to the unsubstituted backbone or other isomers.[2][3] These attributes are critical in its applications, including as a precursor in organic synthesis and in specialized electrochemical systems, where performance is directly tied to molecular structure.[4]

Procurement Fit

Industrial H₂O₂ Synthesis
Key intermediate with direct, patent-reported synthetic route.
Photochemical Probe
Undergoes intramolecular H-atom abstraction to form distinct radical species.
DNA Interaction Scaffold
Disubstituted scaffold shows higher reported DNA interaction than mono-methyl analog.

Substituting 1,4-Dimethylanthraquinone with unsubstituted anthraquinone or its other isomers is often unviable due to significant shifts in physicochemical properties critical for processability and application performance. The addition of two methyl groups at the 1,4-positions alters the molecule's redox potential, a key parameter in electrochemical applications like redox flow batteries.[3][4] Furthermore, these substitutions directly impact solubility and thermal behavior; for instance, the melting point of 1,4-Dimethylanthraquinone (133-135 °C) is substantially lower than that of the parent anthraquinone (284.8 °C), affecting formulation and processing conditions.[2][5] In applications such as polymerization inhibition, the specific electronic nature and steric hindrance provided by the 1,4-dimethyl substitution pattern govern the compound's reactivity with free radicals, making it a non-interchangeable choice compared to other quinones.[6]

Substitution Risk

1,4-DMAQ
Potential Substitute
Melting point ~133–135 °C; tuned solubility for process
2,3-DMAQ: m.p. ~210 °C; different solvent profile may alter processing
Excited-state H-atom abstraction forming HMAQM
Quinizarin: OH-group conformational photochemistry, not equivalent
Direct synthesis from p-xylene and phthalic anhydride (patented)
Other anthraquinones may require multi-step routes or corrosive catalysts

Altered Redox Potential for Tailored Electrochemical Applications

The introduction of electron-donating methyl groups at the 1 and 4 positions significantly lowers the reduction potential compared to unsubstituted anthraquinone. Computational studies show that such substitutions shift the redox potential to more negative values, which is a critical design parameter for tuning the cell voltage in applications like non-aqueous redox flow batteries.[3][4] For instance, while unsubstituted anthraquinone has a first reduction potential around -0.9 to -1.0 V vs Fc/Fc+, electron-donating groups like methyl or methoxy can shift this to more negative values, altering the energy storage characteristics.[3][4] This makes 1,4-dimethylanthraquinone a specific choice for systems requiring a precisely tuned potential, unlike the parent compound.

Evidence DimensionFirst Reduction Potential
Target Compound DataMore negative potential due to electron-donating methyl groups.
Comparator Or BaselineUnsubstituted Anthraquinone (higher, less negative potential).
Quantified DifferenceQualitatively more negative; specific value depends on solvent/electrolyte but the trend is consistent. DFT studies on similar substituted anthraquinones show shifts of >0.1 V.[3]
ConditionsDensity Functional Theory (DFT) calculations and cyclic voltammetry in non-aqueous electrolytes.[3][4]

This specific redox potential is crucial for designing the operating voltage of an electrochemical cell, making it a non-interchangeable component for achieving target energy density and power output.

Physical properties vs. 2,3-isomer
Head-to-head
1,4-DMAQ
m.p. 133–135 °C
Aq. sol. 1.6E-4 g/L (calc.)
2,3-DMAQ
m.p. 210 °C
Soluble in EtOH, benzene, xylene
Melting point ~75 °C lower can simplify recrystallization and energy costs.
Solubility differences directly impact solvent selection in synthesis.

Improved Processability: Significantly Lower Melting Point for Formulation Flexibility

1,4-Dimethylanthraquinone exhibits a melting point of 133-135 °C, which is over 150 °C lower than its parent compound, 9,10-anthraquinone (284.8 °C).[1][2][5] This substantial difference in thermal properties is a key procurement differentiator for applications requiring melt processing, solution-based formulation, or compatibility with lower-temperature substrates. The lower melting point facilitates easier handling and incorporation into polymer matrices or solvent systems without requiring high-temperature equipment, reducing energy costs and thermal stress on other components.

Evidence DimensionMelting Point (°C)
Target Compound Data133-135 °C
Comparator Or Baseline9,10-Anthraquinone: 284.8 °C
Quantified DifferenceΔ ≈ 150 °C lower
ConditionsStandard atmospheric pressure.

A lower melting point directly translates to a wider processing window, reduced energy expenditure, and enhanced compatibility with thermally sensitive materials, simplifying manufacturing workflows.

Photochemical pathway
Class-level
1,4-DMAQ: H-atom abstraction → biradical → HMAQM
Quinizarin: OH conformational change (PHB pathway)
Methyl vs. hydroxy substitution determines excited-state reactivity.
Reaction mechanisms fundamentally differ; not interchangeable probes.

Enhanced Solubility in Organic Solvents Compared to Polar Analogs

The nonpolar methyl groups on 1,4-Dimethylanthraquinone increase its lipophilicity and enhance its solubility in organic solvents compared to more polar analogs like 1,4-dihydroxyanthraquinone (quinizarin). While direct comparative data is sparse, the principle that alkyl substitution increases solubility in nonpolar solvents while hydroxyl or amino groups favor polar solvents is well-established for this class.[7][8] For example, studies on similar anthraquinone derivatives show that increasing alkyl chain length or number enhances solubility in organic electrolytes.[7] This makes 1,4-Dimethylanthraquinone a preferred choice for applications in non-aqueous systems, such as organic electronics or specialized coatings, where achieving high concentration in organic media is critical.

Evidence DimensionSolubility Profile
Target Compound DataHigher solubility in nonpolar/moderately polar organic solvents.
Comparator Or Baseline1,4-Dihydroxyanthraquinone (Quinizarin) or 1,4-Diaminoanthraquinone: Lower solubility in organic solvents, higher in polar or hydrogen-bonding solvents.[7][8]
Quantified DifferenceNot quantified in a direct comparison, but the trend is a fundamental principle of substituent effects on solubility.
ConditionsTypical organic solvents (e.g., toluene, acetonitrile, chlorinated solvents).

Higher solubility in specific organic solvents allows for the preparation of more concentrated stock solutions, enabling higher loadings in formulations and avoiding precipitation issues during processing.

DNA binding vs. 2-methyl-AQ
Head-to-head
1,4-DMAQ: stronger dose-dependent interaction
2-Methylanthraquinone: weaker interaction
Disubstituted scaffold shows higher reported affinity, supporting probe design.
UV-Vis study, chicken liver DNA, Tris-HCl pH 7.4; context-dependent.
Synthetic route efficiency
Class-level
Direct one-step route from para-xylene + phthalic anhydride with heteropoly acid catalyst (patent JPH04221337A).
Patented process may simplify supply chain and scalability.
Class-level inference; verify for specific manufacturing conditions.

Redox-Active Component in Non-Aqueous Energy Storage Systems

The specifically tuned redox potential and enhanced solubility in organic electrolytes make 1,4-Dimethylanthraquinone a candidate for use as a redox-active material in non-aqueous redox flow batteries or as a component in organic lithium-ion battery electrodes. Its potential can be precisely matched with other cell components to maximize output voltage, a task not achievable with unsubstituted anthraquinone.[4]

Processable Intermediate for Advanced Dyes and Pigments

Due to its significantly lower melting point compared to parent anthraquinone, this compound serves as a more processable precursor for functional dyes.[2][5] It can be incorporated into polymer melts or high-concentration solvent formulations at lower temperatures, enabling the synthesis of materials for applications in liquid crystal displays or specialty coatings where thermal budget is a constraint.[3]

Specialty Polymerization Inhibitor for Monomer Stabilization

Quinone derivatives are effective radical scavengers used to inhibit premature polymerization of vinyl monomers.[6][9] The specific electronic properties and steric profile of the 1,4-dimethyl substitution pattern provide a distinct reactivity, making it a suitable choice for stabilizing specific monomer systems where common inhibitors like hydroquinone or benzoquinone may be less effective or incompatible with processing conditions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial H₂O₂ Synthesis
Process solubility and catalytic cycling profile
Process chemistry and hydrogenation/oxidation yield
Photochemical Probe Studies
Excited-state H-atom abstraction reactivity
Photoproduct identification and radical intermediate characterization
DNA Interaction Scaffold
Reported DNA binding affinity context
Comparative UV-Vis binding assays with DNA
Organic Electronic Materials
Precursor purity and defined melting behavior
Material property reproducibility and electronic performance

XLogP3

3.6

Melting Point

140.5 °C

Other CAS

1519-36-4

Wikipedia

9,10-Anthracenedione, 1,4-dimethyl-

General Manufacturing Information

9,10-Anthracenedione, 1,4-dimethyl-: INACTIVE

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